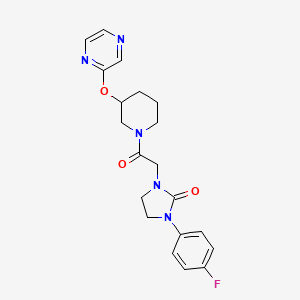

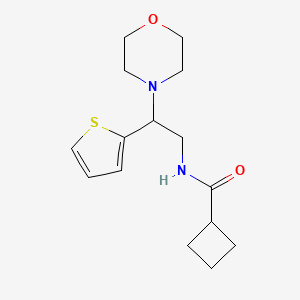

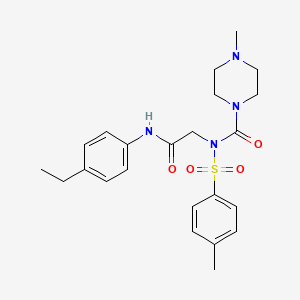

![molecular formula C18H18N2O4S2 B2552724 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-80-0](/img/structure/B2552724.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves a multi-step process, as seen in the synthesis of related compounds. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized through a sequence of reactions starting from various aromatic organic acids. These acids were first converted into corresponding esters, then to hydrazides, and subsequently to 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds were obtained by reacting these thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) .

Molecular Structure Analysis

The molecular structures of synthesized compounds, similar to the target molecule, are typically confirmed using various spectroscopic techniques. In the case of related compounds, confirmation was achieved through (1)H-NMR, IR, and mass spectral data . Similarly, the structure of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives was confirmed using 1H NMR, FTIR, MS, and elemental analysis .

Chemical Reactions Analysis

The chemical behavior of the synthesized compounds can be inferred from their reactions during the synthesis process and their interaction with biological targets. For example, the synthesized 5-substituted-1,3,4-oxadiazole derivatives were found to be active against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential as inhibitors for these enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be deduced from their pKa values, which indicate the acidity and basicity of the molecules. In a study of related N-(benzothiazole-2-yl) acetamide derivatives, the first protonation was observed on the nitrogen of the imidazole ring, while the second protonation occurred on the nitrogen of the benzothiazole ring. The first pKa values ranged from 5.91 to 8.34, and the second pKa values varied between 3.02 and 4.72, suggesting that these compounds have acidic and basic sites that could influence their solubility, absorption, and biological activity .

Applications De Recherche Scientifique

Anticonvulsant Activity

Research on derivatives of heterocyclic compounds that contain a sulfonamide thiazole moiety, similar to the chemical structure , indicates significant anticonvulsant effects. One study synthesized derivatives through reactions involving 2-(cyano or chloro)-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide, finding that certain compounds showed protection against picrotoxin-induced convulsions, with notable compounds abolishing the tonic extensor phase and offering 100% protection (Farag et al., 2012).

Antimicrobial and Antifungal Activities

Another study synthesized novel thiazoles by incorporating a pyrazole moiety, which were then screened for antimicrobial and antifungal activities. The results demonstrated that most of the synthesized compounds exhibited significant activities, highlighting the potential for developing new therapeutic agents (Saravanan et al., 2010).

Anticancer Activities

Compounds with a structure incorporating 4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives have been synthesized and tested for anticancer activities. Certain derivatives exhibited reasonable activity against a panel of human tumor cell lines, showing promise as anticancer agents (Duran & Demirayak, 2012).

Antioxidant Activity

Studies on amidomethane sulfonyl-linked bis heterocycles, prepared from arylsulfonylethenesulfonyl oxazolyl/thiazolyl/imidazolyl acetamides, tested for antioxidant activity, have shown that certain compounds exhibit excellent antioxidant activity, surpassing standard benchmarks like Ascorbic acid (Talapuru et al., 2014).

Analgesic Agents

Explorations into novel thiazole derivatives as analgesic agents have revealed that integrating a pyrazole moiety can result in compounds with significant analgesic activities. This research suggests potential for development into new pain management solutions (Saravanan et al., 2011).

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-11-4-9-15-17(12(11)2)20-18(25-15)19-16(21)10-26(22,23)14-7-5-13(24-3)6-8-14/h4-9H,10H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBFZEAKMMUZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

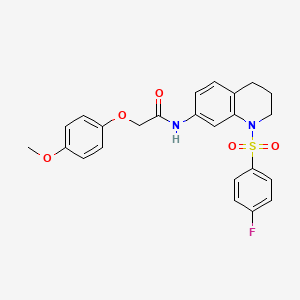

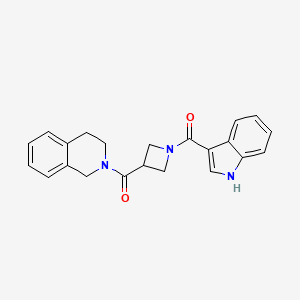

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

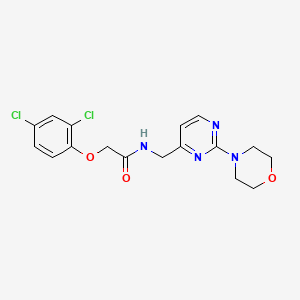

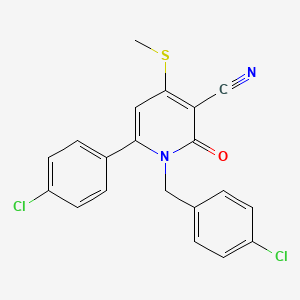

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

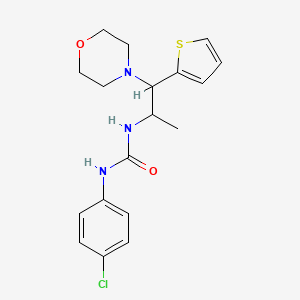

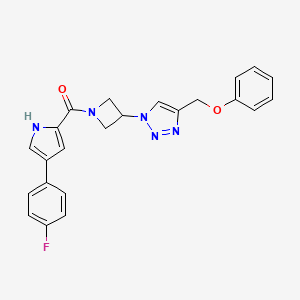

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)

![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)